An In-Depth Technical Guide to 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
An In-Depth Technical Guide to 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a fluorinated derivative of the widely utilized antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). The introduction of a fluorine atom at the 6-position of the quinoline ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make it a compound of considerable interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core properties, synthesis, and potential applications, offering a technical resource for professionals in research and development.
Physicochemical Properties
The fundamental characteristics of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline are summarized in the table below. These properties are crucial for designing experimental protocols, predicting its behavior in various systems, and understanding its potential as a lead compound in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄FN | PubChem[1] |
| Molecular Weight | 191.24 g/mol | PubChem[1] |
| CAS Number | 50772-15-1 | Synblock[2] |
| Appearance | Not specified, though related compounds are often solids. | N/A |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis and Mechanistic Insights
The primary synthetic route to 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline involves the acid-catalyzed reaction of p-fluoroaniline with acetone.[3] This reaction is a variation of the Doebner-von Miller reaction, a classic method for synthesizing quinolines.
Reaction Mechanism
The synthesis is understood to proceed in several key stages. Initially, two molecules of acetone undergo an acid-catalyzed self-condensation to form mesityl oxide. Subsequently, p-fluoroaniline undergoes a Michael addition to the α,β-unsaturated ketone of mesityl oxide. The resulting intermediate then cyclizes and dehydrates under acidic conditions to yield the final dihydroquinoline product.
Caption: Synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline.
Experimental Protocol
A representative experimental procedure for the synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is as follows:[3]
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Reaction Setup: In a reaction flask equipped with a stirrer, condenser, and dropping funnel, charge p-fluoroaniline and a suitable acid catalyst, such as p-toluenesulfonic acid.
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Reagent Addition: Heat the reaction mixture to a specified temperature, typically between 120-140°C.
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Reaction Monitoring: Add acetone dropwise to the heated mixture over an extended period. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of p-fluoroaniline.
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Workup and Purification: Upon completion, the reaction mixture is cooled. The product is then isolated and purified, commonly by distillation under reduced pressure, to yield 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The methyl groups at the 2- and 4-positions will appear as singlets, and the methylene proton at the 3-position will likely be a singlet or a multiplet depending on its environment. The N-H proton will present as a broad singlet.
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¹³C NMR: The carbon NMR will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The aliphatic carbons of the trimethyl and methylene groups will also be present.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (191.24 g/mol ).
Applications in Medicinal Chemistry and Materials Science
The structural motif of 2,2,4-trimethyl-1,2-dihydroquinoline is recognized for its antioxidant properties.[4] The incorporation of a fluorine atom can enhance these properties and introduce new biological activities.
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Antioxidant and Anti-inflammatory Potential: Derivatives of dihydroquinoline have demonstrated significant antioxidant and anti-inflammatory effects.[5][6] For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress and inflammation in models of liver injury and Parkinson's disease.[5][6][7] The fluoro-substituted analogue is a promising candidate for similar or enhanced activities.
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Drug Development: The dihydroquinoline scaffold is present in a variety of pharmacologically active compounds. The introduction of fluorine can improve metabolic stability and bioavailability, making 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline an attractive building block for the synthesis of novel therapeutic agents.
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Polymer Stabilizers: The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is a well-known antioxidant used to stabilize rubbers and plastics.[8] The fluorinated version may offer improved performance characteristics, such as enhanced thermal stability or reduced leaching.
Caption: Potential applications of the title compound.
Safety and Handling
Detailed toxicological data for 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is not extensively documented. However, based on the safety information for the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, and general laboratory safety practices, the following precautions should be observed:
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Handling: Use in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[9]
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Storage: Store in a tightly closed container in a cool, dry place.[2]
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In case of exposure:
It is important to consult the specific Safety Data Sheet (SDS) for this compound before use.
Conclusion
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a molecule with significant potential in various scientific and industrial fields. Its synthesis is achievable through established chemical methods, and its fluorinated structure suggests potentially enhanced antioxidant and biological activities compared to its non-fluorinated counterpart. Further research into its properties and applications is warranted to fully explore its utility in drug discovery, materials science, and beyond.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13794806, 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. Retrieved from [Link]
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Kingchem Liaoning Chemical Co Ltd. (2020). A kind of preparation method of 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. Eureka. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13794810, 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 6-FLUORO-1-[2-(6-FLUORO-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE | CAS 50772-09-3. Retrieved from [Link]
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ChemBK. (n.d.). 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
- Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5677-5680.
- Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6729.
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Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]
- Zvyagina, A. S., et al. (2022). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. International Journal of Molecular Sciences, 23(21), 13324.
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ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Retrieved from [Link]
- PubMed. (2019).
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